N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide
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Overview
Description
N-(2-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-4-METHYLBENZAMIDE is a synthetic organic compound characterized by its unique structure, which includes a dichlorophenyl group and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-4-METHYLBENZAMIDE typically involves a multi-step process. One common method starts with the reaction of 2,4-dichlorobenzaldehyde with ethylenediamine to form an intermediate Schiff base. This intermediate is then reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Aminated derivatives with reduced imine groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(2-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-4-METHYLBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of N-(2-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The pathways involved often include the modulation of signal transduction processes and the inhibition of key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-DICHLOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}BENZOHYDRAZIDE
- N-(2,4-DICHLOROPHENYL)-2-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}BENZAMIDE
Uniqueness
N-(2-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}ETHYL)-4-METHYLBENZAMIDE is unique due to its specific structural features, such as the presence of both a dichlorophenyl group and a methylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H16Cl2N2O |
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Molecular Weight |
335.2 g/mol |
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methylideneamino]ethyl]-4-methylbenzamide |
InChI |
InChI=1S/C17H16Cl2N2O/c1-12-2-4-13(5-3-12)17(22)21-9-8-20-11-14-6-7-15(18)10-16(14)19/h2-7,10-11H,8-9H2,1H3,(H,21,22) |
InChI Key |
ZILCWMHYQBXGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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